methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate
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Overview
Description
Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate is a complex organic compound that features a unique structure combining an indole moiety, a thiadiazole ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The thiadiazole ring is then introduced through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative. Finally, the propanoate ester group is attached via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiadiazole ring may also contribute to the compound’s bioactivity by forming hydrogen bonds or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[5-(2-phenylethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]propanoate
- Methyl 3-[5-(2-(1H-pyrrol-3-yl)ethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]propanoate
Uniqueness
Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate is unique due to the presence of the indole moiety, which imparts specific bioactive properties that are not found in similar compounds with different aromatic groups. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-25-15(23)7-6-14-21-22-17(26-14)20-16(24)18-9-8-11-10-19-13-5-3-2-4-12(11)13/h2-5,10,19H,6-9H2,1H3,(H2,18,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOWDIBASVEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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